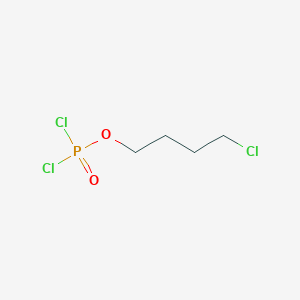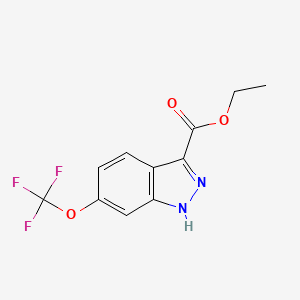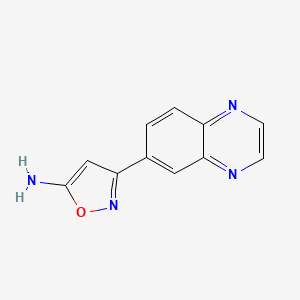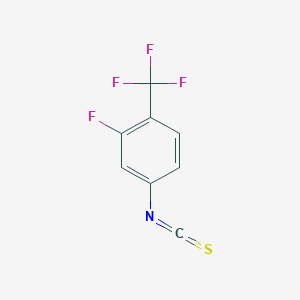
4-Chlorobutyl Phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobutyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C4H8Cl3O2P. It is a chlorinated derivative of butyl phosphorodichloridate and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of phosphorylation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Phosphorodichloridate typically involves the chlorination of butyl phosphorodichloridate. One common method includes the reaction of butyl alcohol with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
化学反应分析
Types of Reactions
4-Chlorobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous solutions at controlled pH levels.
Oxidizing and Reducing Agents: Various oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used depending on the desired product.
Major Products Formed
Phosphoric Acid Derivatives: Hydrolysis of this compound leads to the formation of phosphoric acid derivatives.
Substituted Phosphorodichloridates: Substitution reactions yield a variety of substituted phosphorodichloridates depending on the nucleophile used.
科学研究应用
4-Chlorobutyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying phosphorylation processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those involving phosphorus-containing functional groups.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chlorobutyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphorylated products. This reactivity is harnessed in various chemical and biological processes to introduce phosphorus-containing groups into target molecules.
相似化合物的比较
Similar Compounds
4-Chlorophenyl Phosphorodichloridate: Similar in structure but contains a phenyl group instead of a butyl group.
Butyl Phosphorodichloridate: Lacks the chlorine substitution on the butyl chain.
Dichlorophosphates: A broader class of compounds with varying alkyl or aryl groups.
Uniqueness
4-Chlorobutyl Phosphorodichloridate is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and butyl groups. This combination allows for selective reactions that are not possible with other similar compounds. Its ability to act as a versatile intermediate in organic synthesis makes it valuable in various scientific and industrial applications.
属性
分子式 |
C4H8Cl3O2P |
|---|---|
分子量 |
225.43 g/mol |
IUPAC 名称 |
1-chloro-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8Cl3O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
InChI 键 |
VEABECBJUJNFRR-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)COP(=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)



![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
